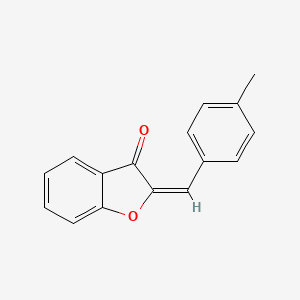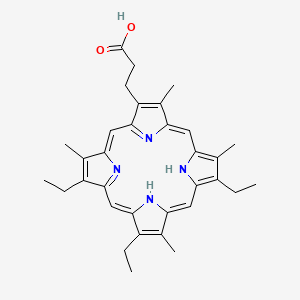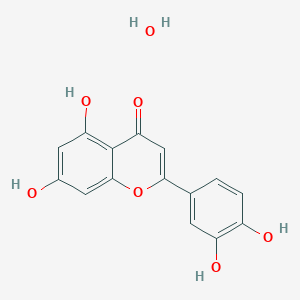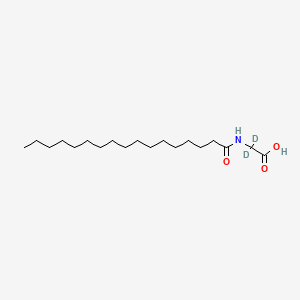
(1R)-Deruxtecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-Deruxtecan is a compound of significant interest in the field of medicinal chemistry It is a derivative of the drug trastuzumab deruxtecan, which is used in targeted cancer therapy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-Deruxtecan involves several steps, including the preparation of the core structure and the attachment of functional groups that enhance its biological activity. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to form the final compound. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve this. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound produced on an industrial scale.
化学反応の分析
Types of Reactions
(1R)-Deruxtecan undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
In the field of chemistry, (1R)-Deruxtecan is used as a model compound to study various chemical reactions and mechanisms. Its complex structure and reactivity make it an ideal candidate for research in synthetic organic chemistry.
Biology
In biology, this compound is studied for its interactions with biological molecules and its effects on cellular processes. It is used in research to understand the mechanisms of drug action and resistance in cancer cells.
Medicine
In medicine, this compound is being investigated for its potential as a targeted cancer therapy. It is designed to selectively target cancer cells while minimizing damage to healthy cells, making it a promising candidate for the treatment of various types of cancer.
Industry
In the pharmaceutical industry, this compound is used in the development of new cancer therapies. Its unique properties and potent anti-cancer activity make it a valuable compound for drug development and research.
作用機序
The mechanism of action of (1R)-Deruxtecan involves its binding to specific molecular targets on cancer cells. This binding triggers a series of cellular events that lead to the inhibition of cancer cell growth and proliferation. The compound is designed to selectively target cancer cells, thereby reducing the risk of side effects associated with traditional chemotherapy.
類似化合物との比較
Similar Compounds
Compounds similar to (1R)-Deruxtecan include other derivatives of trastuzumab deruxtecan and related anti-cancer agents. These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Uniqueness
What sets this compound apart from similar compounds is its unique structure and enhanced biological activity. The specific modifications made to its structure result in improved targeting of cancer cells and reduced side effects, making it a more effective and safer option for cancer therapy.
Conclusion
This compound is a compound of great interest in the fields of chemistry, biology, medicine, and industry. Its unique properties and potent anti-cancer activity make it a valuable compound for research and drug development. Continued research on this compound and its derivatives holds promise for the development of new and more effective cancer therapies.
特性
分子式 |
C52H56FN9O13 |
|---|---|
分子量 |
1034.1 g/mol |
IUPAC名 |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37+,52+/m1/s1 |
InChIキー |
WXNSCLIZKHLNSG-WAJAXPBZSA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



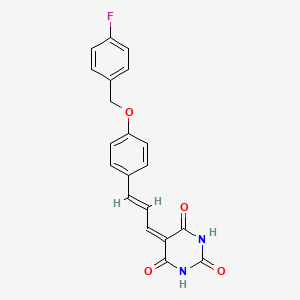

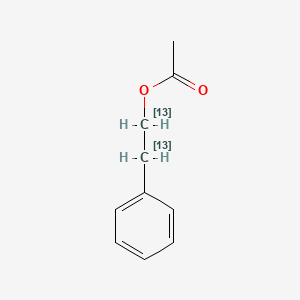
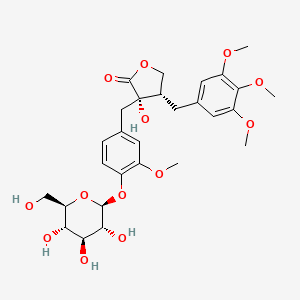

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)

